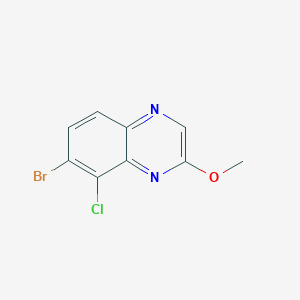

7-Bromo-8-chloro-2-methoxyquinoxaline

Description

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Academic Research

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. researchgate.net These cyclic structures, which incorporate at least one nitrogen atom within a ring system, are prevalent in nature, found in essential molecules like alkaloids, vitamins, and nucleic acids. In academic and industrial research, these scaffolds are highly valued due to their diverse chemical properties and their ability to interact with a wide range of biological targets. researchgate.net

The unique electronic configurations and three-dimensional shapes of nitrogenous heterocycles allow them to engage in various non-covalent interactions, such as hydrogen bonding, and electrostatic and π-π stacking interactions, which are critical for molecular recognition processes in biological systems. Consequently, these frameworks are integral to the design and development of new therapeutic agents. It is estimated that approximately 75% of FDA-approved drugs contain nitrogen-containing heterocyclic moieties.

Significance of the Quinoxaline (B1680401) Nucleus in Chemical Sciences

Among the myriad of nitrogen-containing heterocycles, the quinoxaline nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, has garnered considerable attention. This scaffold is not only a key structural element in numerous synthetic pharmaceuticals but also in various natural products with potent biological activities. Quinoxaline derivatives are recognized for their broad and diverse pharmacological profile, which includes anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.gov

The chemical versatility of the quinoxaline ring system allows for functionalization at various positions, enabling chemists to modulate its electronic and steric properties. This adaptability makes it a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Beyond pharmaceuticals, quinoxaline-based compounds are also explored in materials science for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and polymers due to their unique photophysical properties.

Rationale for Investigating Halogenated and Methoxylated Quinoxaline Derivatives

The strategic introduction of specific functional groups onto a core scaffold is a fundamental approach in medicinal chemistry to optimize a molecule's therapeutic potential. Halogen atoms (e.g., chlorine and bromine) and methoxy (B1213986) groups are frequently employed for this purpose due to their profound effects on a compound's physicochemical and pharmacokinetic properties.

Halogenation is a common strategy to enhance the efficacy of drug candidates. The introduction of chlorine or bromine atoms can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to target proteins. They can also block sites of metabolic degradation, thereby increasing the compound's half-life in the body.

The methoxy group (–OCH₃) also plays a crucial role in drug design. It is a relatively small, non-lipophilic substituent that can act as a hydrogen bond acceptor. tandfonline.comresearchgate.net This feature allows it to probe protein binding pockets and form key interactions that can improve potency. tandfonline.comyoutube.com The methoxy group can influence the conformation of a molecule and favorably impact its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov However, it can also be susceptible to metabolic O-demethylation by cytochrome P450 enzymes, a factor that must be considered during the design process. tandfonline.com The combined effects of halogen and methoxy substituents can lead to compounds with finely tuned properties for specific biological applications. mdpi.comnih.gov

Academic Research Landscape of 7-Bromo-8-chloro-2-methoxyquinoxaline and Related Analogs

Direct and extensive academic research specifically detailing the synthesis and application of this compound is limited in publicly accessible literature. The compound is primarily recognized as a research chemical or a building block for more complex molecules. However, the academic landscape of its structural components and closely related analogs provides a strong basis for understanding its chemical behavior and potential utility.

The synthesis of polysubstituted quinoxalines typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the target molecule, a plausible synthetic precursor would be 3-bromo-4-chloro-1,2-phenylenediamine. The reactivity of the quinoxaline nucleus, particularly at the C2 and C3 positions of the pyrazine ring, is well-established. These positions are electron-deficient and thus susceptible to nucleophilic attack.

Research on related analogs, such as 2-chloroquinoxaline (B48734) and its derivatives, demonstrates that the chlorine atom at the C2 position is an effective leaving group for nucleophilic aromatic substitution (SₙAr) reactions. nih.govresearchgate.netresearchgate.netrsc.org This allows for the straightforward introduction of various nucleophiles, including methoxide (B1231860), to yield 2-methoxyquinoxaline (B3065361) derivatives. The presence of two electron-withdrawing halogen atoms (bromo and chloro) on the benzene ring of the target molecule would further activate the ring system towards such nucleophilic substitutions.

The table below presents data on the specific compound and a key precursor, highlighting the type of information available from chemical suppliers and databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2375919-55-2 | C₉H₆BrClN₂O | 273.52 |

| 7-Bromo-2-chloroquinoxaline | 89891-65-6 | C₈H₄BrClN₂ | 243.49 |

This data is compiled from publicly available chemical databases.

The investigation of analogs like 7-bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one further illustrates the synthetic strategies employed within this chemical family. researchgate.net While dedicated studies on this compound itself are not prominent, the collective knowledge on the synthesis and reactivity of halogenated and methoxylated quinoxalines provides a robust framework for its preparation and exploration in various chemical and medicinal research contexts.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2O |

|---|---|

Molecular Weight |

273.51 g/mol |

IUPAC Name |

7-bromo-8-chloro-2-methoxyquinoxaline |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-7-4-12-6-3-2-5(10)8(11)9(6)13-7/h2-4H,1H3 |

InChI Key |

KMVFNFFVRDHQQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=C(C2=N1)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 8 Chloro 2 Methoxyquinoxaline

General Synthetic Routes to Quinoxaline (B1680401) Derivatives from Precursors

The construction of the fundamental quinoxaline ring is the cornerstone of synthesizing its derivatives. Several classical and modern methods have been developed, offering pathways with varying degrees of efficiency, substrate scope, and environmental impact.

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach, first reported by Körner and Hinsberg, forms the pyrazine (B50134) ring of the quinoxaline system. nih.gov The reaction is versatile and can accommodate a wide range of substituted precursors to yield functionalized quinoxalines. nih.gov

To synthesize the target molecule via this route, one could hypothetically start with a di-halogenated diamine, such as 4-bromo-5-chloro-1,2-phenylenediamine. Condensation with a methoxy-containing 1,2-dicarbonyl compound would then yield the desired scaffold. A variety of catalysts have been developed to promote this reaction under milder conditions and with higher yields, moving away from harsh acidic environments. nih.gov These catalysts facilitate the dehydration and cyclization steps, enhancing the reaction's efficiency.

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bentonite clay K-10 | Ethanol (B145695) | Room Temp. | 20 min | High |

| Ionic liquid functionalized cellulose | Water | Room Temp. | Short | 78–99 nih.gov |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | N/A | High nih.gov |

| Iodine | DMSO or CH3CN | N/A | N/A | Good |

This table presents a summary of various catalytic systems used for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, based on findings from multiple sources. nih.govnih.govnih.gov

Oxidative cyclization methods provide an alternative to using 1,2-dicarbonyl compounds directly. These strategies often utilize more readily available precursors, such as α-hydroxy ketones or α-halo ketones, which generate the 1,2-dicarbonyl intermediate in situ. sapub.orgnih.gov For instance, the reaction of an o-phenylenediamine with an α-halo ketone, like a substituted phenacyl bromide, can proceed without a catalyst in water or green solvents like ethanol to form the quinoxaline ring. nih.gov

Another prominent strategy involves the iodine-catalyzed oxidative cyclization of o-phenylenediamines and α-hydroxy ketones. nih.gov In this one-pot process, iodine and a solvent like dimethyl sulfoxide (B87167) (DMSO) act as the catalytic and oxidizing system, respectively, converting the α-hydroxy ketone to the corresponding dicarbonyl species, which then condenses with the diamine. nih.gov This approach benefits from broad functional group tolerance and excellent yields under metal-free conditions. nih.gov Electrochemical synthesis has also emerged as a green strategy, enabling the intermolecular cyclization of ketones with o-phenylenediamines via oxidative dehydrogenation, avoiding the need for chemical oxidants. thieme-connect.com

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, principles embodied by multicomponent reactions (MCRs) and one-pot syntheses. nih.govscribd.com These strategies combine multiple reaction steps into a single operation without isolating intermediates, thereby reducing waste, saving time, and simplifying procedures. nih.gov

Several multicomponent approaches to quinoxalines have been developed. One such example is an isocyanide-based three-component reaction of an o-phenylenediamine, an aldehyde, and an isocyanide, which can be facilitated by ultrasound irradiation to produce highly functionalized quinoxalines in very short reaction times. nih.gov Another innovative one-pot method involves the copper-catalyzed reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to construct the quinoxaline skeleton. organic-chemistry.org These advanced methods offer powerful tools for creating diverse libraries of quinoxaline derivatives efficiently. scribd.commdpi.comthieme-connect.com

Table 2: Examples of One-Pot and Multicomponent Quinoxaline Syntheses

| Reaction Type | Precursors | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Three-Component | o-phenylenediamine, aldehyde, isocyanide | Perlite-SO₃H / Ultrasonic irradiation | Rapid, high yields (91-94%) nih.gov |

| Three-Component | 2-iodoaniline, arylacetaldehyde, sodium azide | CuI / K₂CO₃ in DMSO | Forms C-N bonds in one pot organic-chemistry.org |

| One-Pot Oxidation/Cyclization | o-phenylenediamine, α-hydroxy ketone | I₂ / DMSO | Metal-free, excellent yields (78-99%) nih.gov |

This table summarizes selected modern synthetic strategies for quinoxaline synthesis, highlighting their efficiency and component combination. nih.govorganic-chemistry.org

Targeted Halogenation Strategies for Quinoxaline Scaffolds

An alternative synthetic pathway to 7-Bromo-8-chloro-2-methoxyquinoxaline involves the initial synthesis of a 2-methoxyquinoxaline (B3065361) precursor, followed by the sequential, regioselective introduction of the chloro and bromo substituents onto the benzene (B151609) portion of the ring system. The success of this strategy hinges on controlling the position of electrophilic halogenation. The pyrazine ring of quinoxaline is electron-deactivating, meaning substitution occurs on the benzene ring. The precise position is influenced by the reaction conditions and any existing substituents.

The introduction of a bromine atom at a specific position on the quinoxaline ring requires careful selection of reagents and conditions. bohrium.com For quinoxalin-2(1H)-ones, a reagent system of N-bromosuccinimide (NBS) and tert-butylhydroperoxide (TBHP) has been shown to generate bromine radicals that can achieve site-selective bromination at the C7 position under mild conditions. researchgate.net

For other quinoxaline systems, reagents such as tetrabutylammonium (B224687) tribromide (TBATB) have been used for the efficient and highly selective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines. rsc.orgnih.gov The directing effects of substituents are critical; halogens are deactivating yet ortho- and para-directing. openstax.orgyoutube.com Therefore, in a precursor like 8-chloro-2-methoxyquinoxaline, the chloro group would direct an incoming electrophile (like Br+) to its ortho (position 7) or para (position 5) positions, making the desired 7-bromo substitution feasible.

Table 3: Selected Reagents for the Bromination of Quinoxaline and Related Heterocycles

| Reagent | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / TBHP | Quinoxalin-2(1H)-ones | C7-position | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | C1 or C3 positions | rsc.orgnih.gov |

This table highlights reagents used for achieving regioselective bromination on quinoxaline-related scaffolds. researchgate.netrsc.orgnih.govchim.it

Similar to bromination, the selective chlorination of the quinoxaline scaffold is essential for building the target molecule. The introduction of a chlorine atom can be achieved using various chlorinating agents. For heterocyclic N-oxides, a system using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) has been developed for regioselective C2-chlorination. researchgate.net For functionalizing the benzene ring, direct C-H activation and halogenation methods are of increasing interest. researchgate.net

In the context of synthesizing this compound, one might start with a 2-methoxyquinoxaline and perform a sequence of halogenations. The exact regioselectivity of chlorination would depend on the specific catalyst and directing groups present. For instance, achieving C1-chlorination of pyrrolo[1,2-a]quinoxalines has been accomplished using N-chlorosuccinimide (NCS) with a catalytic amount of DMSO. researchgate.net The synthesis of the specific 7-bromo-8-chloro pattern likely requires a multi-step approach with careful consideration of the directing effects of the substituents added in each step.

Ortho-Directed Halogenation in Quinoxaline Synthesis

The precise installation of halogen atoms at specific positions on the quinoxaline ring is crucial for the synthesis of this compound. Ortho-directed halogenation strategies, which utilize a directing group to guide the halogenating agent to an adjacent position, are powerful tools for achieving high regioselectivity. While direct ortho-halogenation of the quinoxaline core at the 7 and 8 positions is not extensively documented for this specific compound, principles from related aromatic systems can be applied.

Palladium-catalyzed C-H activation is a prominent method for directed halogenation. In this approach, a directing group on the quinoxaline precursor would first coordinate to a palladium catalyst. This brings the catalyst in close proximity to the C-H bonds at the 7 and 8 positions, facilitating their selective halogenation. For instance, a suitably placed amide or other coordinating group could direct the sequential or simultaneous introduction of bromine and chlorine. The choice of halogen source is critical, with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) being common reagents for bromination and chlorination, respectively.

Another approach involves leveraging the electronic properties of substituents on the quinoxaline ring. An electron-donating group at a specific position can activate the ortho positions for electrophilic halogenation. Conversely, an electron-withdrawing group can direct incoming electrophiles to meta positions, which can be strategically utilized in a multi-step synthesis. The synthesis of 7,8-dihaloquinoxalines would likely involve a carefully planned sequence of halogenation and other functional group manipulations on a pre-formed quinoxaline ring or its precursor.

Table 1: Comparison of Ortho-Directed Halogenation Methods

| Methodology | Directing Group | Halogen Source | Catalyst | Key Features |

| Palladium-Catalyzed C-H Activation | Amide, Pyridine, etc. | NBS, NCS | Pd(OAc)₂ | High regioselectivity, mild reaction conditions. |

| Electrophilic Halogenation | Activating/Deactivating Groups | Br₂, Cl₂ | Lewis Acid | Relies on inherent electronic effects of the substrate. |

| Organocatalysis | Secondary Ammonium (B1175870) Salts | NCS | - | Can provide high ortho-selectivity for specific substrates. nih.gov |

Introduction of Methoxy (B1213986) Functionality into the Quinoxaline Ring System

The introduction of a methoxy group at the 2-position of the quinoxaline ring is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution or by constructing the ring with the methoxy group already in place.

Nucleophilic Aromatic Substitution with Methoxide (B1231860) Reagents

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing alkoxy groups onto heteroaromatic rings. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of a 2-halo-7-bromo-8-chloroquinoxaline precursor with a methoxide source, such as sodium methoxide (NaOMe). masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where the methoxide ion attacks the carbon atom bearing the leaving group (e.g., chlorine or bromine), forming a Meisenheimer complex. libretexts.orglumenlearning.comlibretexts.org Subsequent departure of the halide ion yields the desired 2-methoxyquinoxaline.

The success of this reaction is highly dependent on the electronic nature of the quinoxaline ring. The presence of electron-withdrawing groups, such as the bromo and chloro substituents at the 7 and 8 positions, can enhance the electrophilicity of the C2 position, thereby facilitating the nucleophilic attack by the methoxide ion. masterorganicchemistry.com

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution with Methoxide

| Substrate | Reagent | Solvent | Temperature | Yield |

| 2-Chloroquinoxaline (B48734) | Sodium Methoxide | Methanol | Reflux | Good to Excellent |

| 2-Bromoquinoxaline | Sodium Methoxide | Methanol | Reflux | Good to Excellent |

| Activated 2-Haloquinoxalines | Sodium Methoxide | DMF or DMSO | Room Temp. to 80°C | High |

Convergent and Divergent Synthesis of this compound

The construction of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic strategy.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Separate synthesis of advanced intermediates followed by their coupling. | Higher overall yields, greater efficiency. | Requires careful planning of fragment synthesis. |

| Divergent | Stepwise functionalization of a common precursor. | Allows for the synthesis of multiple analogs from a single starting point. | Can lead to lower overall yields for a specific target, potential for side reactions. |

Green Chemistry Principles and Sustainable Synthetic Protocols in Quinoxaline Production

The application of green chemistry principles is of increasing importance in the synthesis of quinoxalines and other heterocyclic compounds. nih.govijirt.orgjocpr.comunicam.itresearchgate.nettsijournals.comtuwien.at Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and harsh reaction conditions. ijirt.org Sustainable approaches aim to minimize the environmental impact by utilizing safer solvents, reducing energy consumption, and improving atom economy.

For the synthesis of this compound, several green chemistry strategies could be implemented. The use of water or ethanol as a solvent in condensation reactions is a significant improvement over chlorinated solvents. nih.gov Catalyst-free reactions or the use of heterogeneous, recyclable catalysts can also contribute to a more sustainable process. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of quinoxalines. researchgate.nettsijournals.com

Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste and improve efficiency. Adopting these green and sustainable protocols not only minimizes the environmental footprint of the synthesis but can also lead to more cost-effective and safer manufacturing processes. ijirt.orgjocpr.comunicam.ittuwien.at

Chemical Reactivity and Mechanistic Transformations of 7 Bromo 8 Chloro 2 Methoxyquinoxaline

Reactivity of the Quinoxaline (B1680401) Core

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system is generally challenging. The pyrazine (B50134) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring. lkouniv.ac.in

In 7-Bromo-8-chloro-2-methoxyquinoxaline, the scenario is complex due to the presence of multiple substituents with competing electronic effects. lumenlearning.comminia.edu.eglibretexts.org

Pyrazine Ring : The C2-methoxy group is an activating, ortho-, para-directing group. libretexts.org It donates electron density via a resonance effect, which could potentially activate the C3 position for electrophilic attack. However, the strong deactivating effect of the adjacent nitrogen atoms generally overrides this, making substitution on the pyrazine ring unfavorable under standard SEAr conditions.

Benzene Ring : The C7-bromo and C8-chloro substituents are both deactivating groups due to their inductive electron withdrawal. libretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. lkouniv.ac.in

Considering these factors, any electrophilic substitution would overwhelmingly favor the benzene ring over the pyrazine ring. The directing effects of the existing substituents would guide the incoming electrophile. The C5 and C6 positions are available for substitution. The methoxy (B1213986) group on the pyrazine ring has a minor influence on the benzene ring's reactivity. The primary directing influence comes from the halogen atoms. The bromine at C7 directs to the C6 position (ortho) and the chlorine at C8 directs to the C5 position (ortho). Steric hindrance from the adjacent C8-chloro group might slightly disfavor attack at C7, but the electronic deactivation of the whole system makes any such reaction require harsh conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Predicted Outcome |

|---|---|---|

| C3 | Activating (-OCH₃), but ring is highly deactivated | Highly Unlikely |

| C5 | Ortho to -Cl (directing), less sterically hindered | Possible under forcing conditions |

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

For this compound, the primary site for potential nucleophilic attack on the quinoxaline core itself (excluding the halogens on the benzene moiety) is the C2 position, which bears the methoxy group. While halogens are typically better leaving groups in SNAr reactions than methoxy groups, the displacement of methoxy groups from electron-deficient heterocycles is a known process, particularly with strong nucleophiles. nih.govntu.edu.sg

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the quinoxaline ring. Subsequent elimination of the methoxide (B1231860) anion (⁻OCH₃) restores the aromatic system, resulting in the substituted product. The viability and rate of this reaction would depend significantly on the strength of the incoming nucleophile and the reaction conditions. For instance, strong nucleophiles like amines or thiolates could potentially displace the methoxy group, especially at elevated temperatures.

Transformations Involving Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the benzene ring of this compound are key handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and selective dehalogenation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C7 and C8 positions. The relative reactivity of the C-Br and C-Cl bonds is a critical factor in determining the selectivity of these reactions. Generally, the reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order: I > Br > Cl. nih.gov This suggests that reactions can be performed selectively at the more reactive C7-bromo position while leaving the C8-chloro position intact.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. ox.ac.uk It is widely used for creating biaryl structures. For this compound, a selective Suzuki coupling would be expected to occur at the C7 position, reacting with an arylboronic acid to yield a 7-aryl-8-chloro-2-methoxyquinoxaline. nih.govrsc.orgresearchgate.net Achieving a second coupling at the C8 position would require more forcing conditions.

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov Similar to the Suzuki coupling, the higher reactivity of the C-Br bond should allow for selective vinylation at the C7 position. The regioselectivity of the alkene addition is primarily governed by steric factors. libretexts.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. Following the general reactivity trend, the Sonogashira coupling would preferentially occur at the C7-bromo position, enabling the introduction of an alkynyl moiety at this site.

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Reaction | Coupling Partner | Primary Reaction Site | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C7-Br | 7-Aryl-8-chloro-2-methoxyquinoxaline |

| Heck | Alkene (R-CH=CH₂) | C7-Br | 7-Vinyl-8-chloro-2-methoxyquinoxaline |

Reductive Dehalogenation Processes

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. This transformation is often achieved through catalytic hydrogenation or transfer hydrogenation. acsgcipr.orgresearchgate.net The difference in reactivity between C-Br and C-Cl bonds can be exploited to achieve selective dehalogenation.

Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate) can selectively reduce the C-Br bond in the presence of a C-Cl bond. researchwithrutgers.comorganic-chemistry.orgsci-hub.seresearchgate.netorganic-chemistry.org Bromides are generally reduced more rapidly and under milder conditions than chlorides. researchwithrutgers.comorganic-chemistry.org Therefore, treating this compound with a controlled amount of hydrogen or a suitable hydrogen donor in the presence of a palladium catalyst would likely yield 8-chloro-2-methoxyquinoxaline as the major product. acs.orgrsc.org Removal of the more robust C-Cl bond would necessitate more vigorous reaction conditions.

Halogen-Bonding Interactions in Solution and Solid State

Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acidic "donor" to a Lewis basic "acceptor". nih.gov The strength of this interaction is dependent on the polarizability of the halogen, following the general trend I > Br > Cl > F. uottawa.ca The electron density on the halogen is not uniform; there is an electropositive region, known as a σ-hole, along the axis of the C-X bond, which can interact favorably with nucleophiles like lone pairs on nitrogen or oxygen atoms, or π-systems. mdpi.com

In this compound, both the bromine and chlorine atoms can participate in halogen bonding, with the C7-Br bond being the more potent halogen bond donor. In the solid state, these interactions can significantly influence the crystal packing, leading to the formation of specific supramolecular architectures. rsc.orgmanchester.ac.uk The nitrogen atoms of the quinoxaline ring or the oxygen of the methoxy group of a neighboring molecule could act as halogen bond acceptors.

In solution, halogen bonding can lead to the formation of transient complexes, which can be studied using techniques like NMR spectroscopy. researchgate.netbohrium.commdpi.com The formation of such bonds can affect the chemical shifts of nuclei near the interaction site. These interactions could play a role in molecular recognition processes and the pre-organization of molecules in solution prior to reaction.

Reactions of the Methoxy Group

The 2-methoxy group on the quinoxaline ring is a key site for chemical modification, influencing both the electronic properties and the synthetic utility of the molecule.

Demethylation Strategies

The cleavage of the methyl ether in this compound to its corresponding quinoxalinone derivative is a critical transformation. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a common and effective reagent for the demethylation of aryl methyl ethers. nih.govresearchgate.netnih.govcommonorganicchemistry.com

The mechanism of BBr₃-mediated demethylation involves the initial coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This coordination weakens the carbon-oxygen bond of the methyl group, making it susceptible to nucleophilic attack by a bromide ion, which is concurrently generated. The reaction proceeds to form a borate (B1201080) ester intermediate, which upon aqueous workup, yields the desired hydroxyl group. nih.gov Given the presence of electron-withdrawing halogen substituents on the quinoxaline ring, the electron density on the methoxy oxygen is reduced, which might necessitate harsher reaction conditions for demethylation compared to electron-rich systems.

A typical procedure for such a demethylation would involve treating the substituted methoxyquinoxaline with BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures, followed by quenching with water or an alcohol.

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 7-Bromo-8-chloroquinoxalin-2(1H)-one |

Role of Oxygen Atom in Ligand Coordination or Hydrogen Bonding

The oxygen atom of the methoxy group in this compound can play a significant role in intermolecular interactions, including ligand coordination and hydrogen bonding. While the nitrogen atoms of the quinoxaline ring are the primary sites for metal coordination, the methoxy oxygen can act as a secondary binding site, particularly with hard metal centers. harvard.edu This can lead to the formation of chelate complexes, influencing the geometry and stability of the resulting metal complex.

In the solid state, the methoxy oxygen can participate in weak C–H···O hydrogen bonds, which can influence the crystal packing of the molecule. osti.govrsc.org The presence of the electron-withdrawing halogen atoms can affect the electron density on the oxygen atom, thereby modulating the strength of these interactions. Analysis of crystal structures of similar substituted N-heterocycles can provide insights into the specific intermolecular interactions that govern the solid-state architecture of this compound. researchgate.netias.ac.inrsc.org

Advanced Functionalization and Derivatization Approaches

The presence of two distinct halogen atoms (bromo and chloro) on the quinoxaline core of this compound opens up numerous avenues for advanced functionalization and the construction of more complex molecular architectures.

Introduction of Diverse Chemical Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of chemical moieties at the positions of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dihaloquinoxaline with boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or vinyl groups. harvard.eduorganic-chemistry.orgyonedalabs.com

Sonogashira Coupling: This method facilitates the formation of carbon-carbon triple bonds by reacting the quinoxaline derivative with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines, anilines, and other nitrogen-containing groups. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.orgjk-sci.com

By carefully selecting the reaction conditions, such as the catalyst, ligand, and temperature, it may be possible to achieve regioselective functionalization, first at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond.

| Reaction | Reagents | Introduced Moiety |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

Formation of Fused-Ring Systems Involving the Quinoxaline Moiety

The functional groups introduced via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused-ring systems. airo.co.innih.govresearchgate.net For instance, introducing a substituent with a nucleophilic group at the 7-position could lead to a cyclization reaction with the chloro group at the 8-position, or vice versa.

Furthermore, functionalization at the 2-position, following demethylation, can also provide a handle for building fused rings. The resulting quinoxalinone can be converted to a 2-chloroquinoxaline (B48734), which can then undergo further nucleophilic substitution or cross-coupling reactions. Subsequent intramolecular reactions can then be employed to construct fused heterocyclic systems, such as those found in various biologically active molecules. The specific nature of the fused ring would depend on the nature of the introduced functional groups and the cyclization strategy employed.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 7-bromo-8-chloro-2-methoxyquinoxaline, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be utilized to assign the chemical shifts and coupling constants of all protons and carbons in the molecule.

¹H NMR: This technique would provide information about the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The aromatic protons on the quinoxaline (B1680401) ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy (B1213986) group. The methoxy group itself would exhibit a characteristic singlet.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the quinoxaline core would be diagnostic of their position relative to the nitrogen atoms and the halogen and methoxy substituents.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms within the molecule. For instance, COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which would confirm its molecular formula (C₉H₆BrClN₂O). The isotopic pattern observed in the mass spectrum would be particularly informative due to the presence of bromine and chlorine, which have distinctive natural isotopic abundances.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions would be generated. The analysis of these fragments would help to confirm the arrangement of the substituents on the quinoxaline core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic ring and the methoxy group.

C=N and C=C stretching vibrations within the quinoxaline ring system.

C-O stretching of the methoxy group.

C-Br and C-Cl stretching vibrations, typically found in the lower frequency region of the spectrum.

The presence of intermolecular hydrogen bonds in the solid state can sometimes be inferred from shifts in the vibrational frequencies of the involved functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the compound's chromophores. The quinoxaline ring system is a known chromophore, and its UV-Vis spectrum would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The positions and intensities of these bands would be influenced by the substituents on the ring. The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as an effective and stable complexing agent, which can also influence its photophysical properties. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

Principles of Crystal Growth for Quinoxaline Derivatives

Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. For quinoxaline derivatives, crystal growth is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent or by controlled cooling of a hot, saturated solution. alineason.comresearchgate.netmcgill.ca The choice of solvent is critical and can influence the resulting crystal packing and even the polymorphic form obtained. rsc.org The classic method for quinoxaline preparation involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)

The crystal packing of quinoxaline derivatives is governed by a variety of non-covalent intermolecular interactions. tandfonline.com X-ray crystallography allows for a detailed analysis of these interactions, which are crucial for understanding the solid-state properties of the material. For this compound, potential intermolecular interactions would include:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing. researchgate.netnih.gov

Halogen Bonding: The bromine and chlorine atoms on the quinoxaline ring can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen atoms of neighboring molecules).

π-stacking: The planar aromatic rings of the quinoxaline system can engage in π-stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a face-to-face or offset manner. researchgate.net

Understanding these intermolecular forces is fundamental to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

No research articles were found that specifically employed EPR spectroscopy to study radical intermediates of this compound. This technique would be theoretically applicable to investigate the electronic structure and stability of any paramagnetic species formed during its synthesis or degradation, but experimental data is not currently available in the public domain.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS)

Detailed research findings from the application of hyphenated techniques such as LC-MS or GC-MS for the analysis of this compound are not present in the available scientific literature. While these methods are standard for the separation, identification, and quantification of organic molecules, specific protocols, and results for this particular compound have not been published.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a novel compound like 7-bromo-8-chloro-2-methoxyquinoxaline, DFT calculations would be instrumental in predicting its behavior and characteristics. However, specific DFT studies on this compound have not been reported.

Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For this compound, such an analysis would require dedicated computational studies, which are currently unavailable.

Calculation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra would be invaluable for the characterization of this compound. These predicted spectra could aid in the interpretation of experimental data. As of now, no such computational spectroscopic studies for this specific molecule have been published.

Analysis of Reaction Mechanisms and Transition States

Computational analysis using DFT can elucidate potential reaction pathways and the structures of transition states for reactions involving this compound. This would provide insights into its reactivity and potential for use in chemical synthesis. This information is not available as no specific computational studies on the reaction mechanisms of this compound have been documented.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. The development of such models for quinoxaline (B1680401) derivatives often involves the analysis of a series of related compounds to identify key structural features that influence their behavior.

Development of Predictive Models for Molecular Behavior

To develop a QSAR or QSPR model that includes this compound, it would need to be part of a larger dataset of quinoxaline derivatives with measured biological activities or properties. Subsequently, various molecular descriptors would be calculated to build a predictive model. There is no evidence in the current literature of such a model being developed that specifically includes this compound.

Exploration of Descriptors Influencing Reactivity and Interactions

The exploration of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) is a key aspect of QSAR and QSPR modeling. For this compound, these descriptors would quantify the influence of the bromo, chloro, and methoxy (B1213986) substituents on the quinoxaline core's reactivity and its potential interactions with biological targets. Without dedicated studies, the specific descriptors and their influence on this particular compound remain undetermined.

Molecular Dynamics Simulations and Conformational Analysis

Due to the limited availability of direct research on this compound, this section extrapolates potential characteristics based on studies of structurally similar quinoxaline derivatives. Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to predict the dynamic behavior and preferential shapes of molecules, which are crucial for understanding their biological activity.

Molecular Dynamics Simulations:

Conformational Analysis:

The conformational landscape of quinoxaline derivatives is influenced by the nature and position of their substituents. The quinoxaline ring system itself is relatively rigid, but substituents can introduce conformational flexibility. For this compound, the primary source of conformational freedom would be the rotation of the methoxy group. The orientation of the methyl group relative to the quinoxaline core can be described by a dihedral angle, and it is likely that certain conformations are energetically favored to minimize steric hindrance with the adjacent chloro group at the 8-position.

Studies on other substituted quinoxalines have shown that steric factors, as well as weak intramolecular interactions like hydrogen bonds, play a significant role in determining the preferred conformation. rsc.org The interplay between the bromo, chloro, and methoxy groups in this compound would dictate its three-dimensional shape, which in turn influences its ability to interact with biological macromolecules.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecules like this compound to a protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

In a typical docking study, the quinoxaline scaffold would be positioned within the ATP-binding pocket of a kinase. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. For a series of quinoxaline derivatives, these scores can range from favorable values, indicating strong binding potential. nih.govacs.orgnih.gov For this compound, it is hypothesized that the quinoxaline core would anchor the molecule within a hydrophobic pocket of a target protein, while the substituents would form specific interactions with nearby amino acid residues. The bromo and chloro groups, being electron-withdrawing and lipophilic, could enhance binding affinity by participating in halogen bonding and hydrophobic interactions. The methoxy group could act as a hydrogen bond acceptor.

| Target Protein Class (Example) | Predicted Binding Mode | Potential Binding Affinity Range (kcal/mol) |

| Protein Kinases (e.g., ASK1, EGFR) | ATP-competitive binding within the hinge region | -7.0 to -10.0 |

| DNA Gyrase | Interaction with the ATP-binding site | -6.5 to -9.0 |

| Viral Proteases | Occupation of the catalytic site | -7.5 to -9.5 |

This table presents hypothetical binding predictions for this compound based on docking studies of similar quinoxaline derivatives.

Elucidation of Specific Interaction Types (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking)

The predicted binding mode of this compound with a protein target would be stabilized by a combination of non-covalent interactions. Based on studies of related quinoxaline compounds, the following interactions are likely to be significant: nih.gov

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are potential hydrogen bond acceptors, and the oxygen atom of the methoxy group can also participate in hydrogen bonding. These interactions often occur with amino acid residues in the hinge region of protein kinases, such as the backbone NH of specific residues (e.g., Valine). nih.gov

Hydrophobic Interactions: The aromatic quinoxaline core and the lipophilic bromo and chloro substituents would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The planar aromatic system of the quinoxaline ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. acs.orgnih.govtau.ac.ilnih.govbeilstein-journals.org This type of interaction is a significant contributor to the stability of protein-ligand complexes involving aromatic ligands.

Halogen Bonding: The bromine and chlorine atoms on the quinoxaline ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein. This type of interaction is increasingly recognized for its importance in drug design. rsc.org

| Interaction Type | Potential Interacting Moieties on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinoxaline nitrogen atoms, Methoxy oxygen | Serine, Threonine, Asparagine, Glutamine, Lysine |

| Hydrophobic Interactions | Quinoxaline ring, Bromo and Chloro substituents | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Quinoxaline aromatic ring system | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromo and Chloro substituents | Aspartate, Glutamate, Carbonyl oxygen of the backbone |

This table outlines the predicted specific molecular interactions between this compound and a hypothetical protein target, based on the known interaction patterns of similar compounds.

No Publicly Available Research Data for this compound

Following an extensive search of scientific databases and publicly available literature, no specific research articles, datasets, or detailed findings could be located for the chemical compound "this compound." Consequently, it is not possible to generate an article that adheres to the provided outline, as the requested information on its advanced research applications and mechanistic investigations in chemical biology and materials science does not appear to be present in the current body of scientific work.

The search for this specific compound across various research areas, including structure-activity relationship (SAR) studies, its potential as an enzyme inhibitor or receptor ligand, interactions with nucleic acids, its role as a molecular probe, and its applications in organic optoelectronic materials, yielded no relevant results. This indicates that "this compound" is likely a novel or largely unstudied compound within the public domain of scientific research.

While the broader class of quinoxaline derivatives is well-documented and known for a wide range of applications in both chemical biology and materials science, the specific substitution pattern of "this compound" has not been the subject of published research. Therefore, any attempt to create the requested article would require speculation and generalization from other quinoxaline compounds, which would not meet the instruction to focus solely on the specified molecule.

Researchers interested in the potential properties and applications of "this compound" would likely need to undertake novel synthesis and experimental investigations to generate the data required to populate the detailed sections and subsections outlined in the user's request. At present, no such data is available to report.

Advanced Research Applications and Mechanistic Investigations in Chemical Biology and Materials Science

Applications in Advanced Materials Research

Exploration in Supramolecular Chemistry and Host-Guest Systems

The quinoxaline (B1680401) scaffold is a recognized component in the design of sophisticated supramolecular architectures and host-guest systems. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core, further amplified by the presence of bromo and chloro substituents in 7-Bromo-8-chloro-2-methoxyquinoxaline, makes it an ideal candidate for forming stable complexes with electron-rich guest molecules. These interactions are primarily driven by π-π stacking, hydrogen bonding, and halogen bonding.

In the context of host-guest chemistry, quinoxaline derivatives have been successfully integrated into larger macrocyclic structures known as cavitands. These cavitands, featuring a rigid, pre-organized cavity, can encapsulate smaller guest molecules with high selectivity. The unique substitution pattern of this compound could influence the binding properties of such a cavitand in several ways:

Modulation of Binding Affinity: The electron-withdrawing halogen atoms can enhance the π-acidity of the quinoxaline ring, leading to stronger binding of electron-rich aromatic guests.

Introduction of Specific Interactions: The bromine and chlorine atoms can participate in halogen bonding, a directional non-covalent interaction, with guest molecules containing Lewis basic sites (e.g., nitrogen, oxygen, or sulfur atoms). This provides an additional layer of recognition and selectivity.

Recent studies have demonstrated the utility of quinoxaline-based systems in accurately predicting the three-dimensional modeling of host-guest complexes, which is crucial for the rational design of new molecules in supramolecular chemistry. nih.gov The ability to fine-tune the electronic properties of the quinoxaline unit through substitution is a key factor in these applications.

A generalized representation of a quinoxaline-based cavitand hosting a guest molecule is depicted below:

| Host Component | Guest Molecule | Primary Interactions | Potential Application |

| Quinoxaline-based Cavitand | Aromatic Hydrocarbons | π-π Stacking | Sensing of Volatile Organic Compounds (VOCs) |

| Halogenated Quinoxaline Host | Lewis Basic Molecules | Halogen Bonding, π-π Stacking | Selective Molecular Recognition |

| Methoxy-functionalized Host | Polar Guest Molecules | Hydrogen Bonding, Dipole-Dipole | Controlled Release Systems |

Role as Building Blocks for Polymeric Structures

The presence of reactive sites—the bromo and chloro substituents—on the this compound molecule makes it a valuable monomer for the synthesis of novel polymeric materials. These halogen atoms can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in polymer backbones.

Quinoxaline-containing polymers are of significant interest due to their excellent thermal stability, tunable electronic properties, and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.gov The incorporation of this compound into a polymer chain could impart specific properties:

Enhanced Electron Affinity: The electron-withdrawing nature of the di-halogenated quinoxaline unit can lead to polymers with high electron affinity, making them suitable as n-type semiconductors or electron-transporting materials in electronic devices. nih.gov

Control over Polymer Architecture: The differential reactivity of the bromo and chloro groups could potentially allow for sequential and site-selective polymerization, leading to the formation of well-defined polymer architectures, such as block copolymers.

Improved Solubility and Processability: The methoxy (B1213986) group can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for their processing and device fabrication. Research has shown that halogenated quinoxalines can act as effective photoinitiators for polymerization. mdpi.com

Below is a table summarizing the potential polymerization reactions involving this compound and the expected properties of the resulting polymers.

| Polymerization Reaction | Co-monomer | Expected Polymer Properties | Potential Application |

| Suzuki Coupling | Aryl boronic acid/ester | Conjugated, thermally stable | Organic Light-Emitting Diodes (OLEDs) |

| Stille Coupling | Organostannane | High electron affinity | n-type Organic Field-Effect Transistors (OFETs) |

| Sonogashira Coupling | Terminal alkyne | Rigid-rod, optoelectronic | Molecular Wires, Sensors |

The versatility of this compound as a building block opens up avenues for the creation of a wide array of functional materials with tailored properties for advanced applications in materials science and chemical biology. Further research into the reactivity and incorporation of this specific compound into complex molecular systems is warranted to fully explore its potential.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Quinoxaline (B1680401) Research

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of quinoxaline derivatives. preprints.org These computational tools offer the ability to process vast datasets of chemical reactions and molecular properties, thereby accelerating the discovery and optimization of compounds like 7-Bromo-8-chloro-2-methoxyquinoxaline. beilstein-journals.orgresearchgate.net

| Application Area | AI/ML Tool | Potential Impact on Quinoxaline Research |

| Reaction Prediction | Deep Learning Neural Networks | Predicts reaction feasibility, yield, and potential byproducts. preprints.org |

| Synthesis Planning | Retrosynthesis Algorithms (e.g., GCN) | Generates novel and optimized synthetic routes to complex derivatives. nih.gov |

| Property Prediction | QSPR/QSPR Models | Forecasts biological activity or material properties (e.g., corrosion inhibition). researchgate.netpolibatam.ac.id |

| Site Selectivity | Reaction Fingerprint Models | Identifies the most reactive sites for targeted derivatization. researchgate.net |

Exploration of Novel Reaction Pathways for Complex Derivatization

While established methods for quinoxaline synthesis exist, ongoing research focuses on developing novel, more efficient, and environmentally benign reaction pathways for creating complex derivatives. mdpi.comnih.govnih.gov The derivatization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Future exploration will likely concentrate on innovative catalytic systems and reaction conditions that offer greater control and versatility.

Recent advances include the use of green chemistry principles, such as microwave-assisted synthesis and the use of recyclable catalysts, to reduce reaction times and environmental impact. mdpi.comnih.gov Transition-metal-free synthesis protocols are also gaining traction as a cost-effective and sustainable alternative for constructing the quinoxaline core and its derivatives. nih.gov For a pre-functionalized molecule like this compound, late-stage functionalization techniques are of particular interest. Modern C-H activation and halogenation technologies, for example, could enable direct and selective modification of the quinoxaline core without the need for multi-step syntheses involving protecting groups. synthesisspotlight.com The development of catalyst systems that can differentiate between the bromo and chloro substituents will be key to unlocking selective derivatization pathways.

| Reaction Type | Key Features | Relevance to Derivatization |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. mdpi.com | Efficiently creates a library of derivatives for screening. |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. nih.gov | Provides greener and more cost-effective production routes. |

| C-H Functionalization | Directly modifies carbon-hydrogen bonds. synthesisspotlight.com | Allows for late-stage modification of the core structure. |

| Catalyst-Free Cyclization | Uses ultrasound irradiation or green solvents. researchgate.net | Simplifies reaction setup and purification. |

Development of Advanced Analytical Techniques for Real-time Studies

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to optimizing its synthesis and derivatization. The development of advanced analytical techniques that allow for real-time monitoring of chemical reactions is a critical research avenue. Such techniques provide immediate feedback on reaction progress, intermediate formation, and yield, enabling rapid optimization.

A prominent example is the use of microdroplet reactions coupled with mass spectrometry (MS). nih.govfrontiersin.org This high-throughput method allows for the screening of numerous reaction conditions (e.g., solvents, catalysts, temperatures) in a matter of minutes. Reactions that would typically take hours in a conventional lab setting can be completed in milliseconds within microdroplets, with the products being instantly analyzed by MS. nih.gov This approach can dramatically accelerate the discovery of optimal synthesis conditions for novel quinoxaline derivatives. frontiersin.org

Beyond reaction optimization, advanced spectroscopic and chromatographic methods are essential for the detailed characterization of complex quinoxaline structures. acs.orgeurekaselect.com Techniques like 2D NMR, X-ray crystallography, and high-resolution mass spectrometry are indispensable for unambiguously confirming the structure and purity of newly synthesized compounds, which is a prerequisite for any further application in materials science or chemical biology.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound lies in its exploration within an interdisciplinary context. The compound's scaffold is a versatile platform for creating molecules with tailored functions, bridging the gap between synthetic chemistry, chemical biology, and materials science.

In chemical biology , the quinoxaline core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The specific substitution pattern of this compound provides a unique starting point for designing targeted therapeutic agents or molecular probes. Synthetic chemists can create libraries of derivatives by modifying the methoxy (B1213986), bromo, and chloro groups, which can then be screened by chemical biologists to understand structure-activity relationships and identify lead compounds for drug discovery. mdpi.comresearchgate.net

In materials science , quinoxaline derivatives are recognized for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The fused aromatic ring system provides a rigid, planar structure conducive to charge transport. By strategically adding or modifying substituents on the this compound core, chemists can fine-tune the molecule's electronic properties, such as its absorption and emission spectra, to create novel materials for advanced electronic devices. mdpi.com Furthermore, the demonstrated utility of quinoxalines as corrosion inhibitors opens another avenue of materials research, where this compound could serve as a precursor for developing new protective coatings. researchgate.netpolibatam.ac.id

This synergistic approach, where synthetic chemists design and build molecules based on the needs and insights of biologists and materials scientists, will be the primary driver for innovation and the discovery of new applications for this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.